REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][C:3]=1[Cl:9].[H-].[Na+].I[CH3:13]>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH3:13])=[CH:4][C:3]=1[Cl:9] |f:1.2|
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Name
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|
Quantity
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0.94 g
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Type
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reactant
|
Smiles
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BrC1=C(C=C(C=C1)S)Cl
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
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0.19 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
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Name
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|
Quantity
|
0.28 mL
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Type
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reactant
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Smiles
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IC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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the mixture was stirred for 5 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to warm
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Type
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STIRRING
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Details
|
stirring for 30 minutes
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Duration
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30 min
|
Type
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CUSTOM
|
Details
|
the reaction was quenched with saturated aqueous ammonium chloride
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Type
|
EXTRACTION
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Details
|
The mixture was extracted with dichloromethane (×2)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
Purification of the resultant residue by flash chromatography (Si-PCC, pentane)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
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Smiles
|
BrC1=C(C=C(C=C1)SC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |